N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine
Description
N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine is a cyclopropane-containing amine derivative featuring a furan ring substituted with a 2-methylcyclopropyl group. This compound combines a strained cyclopropane moiety with a heteroaromatic furan system, conferring unique physicochemical properties.
Properties
IUPAC Name |
N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-6-11(8)12-5-4-10(14-12)7-13-9-2-3-9/h4-5,8-9,11,13H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYUESMNEYITJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CNC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The amine group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions.
Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound may have potential biological applications, such as serving as a ligand for certain receptors or enzymes. Its interaction with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine: In medicine, this compound could be explored for its pharmacological properties. It may have potential as an active pharmaceutical ingredient (API) in the development of new medications.
Industry: In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its unique structure and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism by which N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine exerts its effects would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues from Ranitidine-Related Compounds ()
Ranitidine derivatives, such as ranitidine diamine hemifumarate (related compound A) and ranitidine nitroacetamide , share a furan backbone but differ in functional groups:
- Key differences: Ranitidine derivatives incorporate dimethylamino groups, sulphanyl linkages, and nitro groups (e.g., ranitidine nitroacetamide: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide), which are absent in the target compound . The target compound replaces the polar dimethylamino group with a non-polar cyclopropanamine, likely reducing water solubility but enhancing lipid membrane permeability. The absence of nitro groups in the target compound may mitigate toxicity risks associated with nitro-reduction metabolites seen in ranitidine analogs .
Table 1: Structural Comparison with Ranitidine Analogs
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | Cyclopropanamine, 2-methylcyclopropyl | ~210 (estimated*) | Strained cyclopropane, furan |
| Ranitidine Diamine Hemifumarate | Dimethylamino, sulphanyl | 331.4 | Polar, nitro-free |
| Ranitidine Nitroacetamide | Nitro, sulphanyl | 355.4 | Potential nitro-reduction metabolites |
*Estimated based on structural similarity to compounds.
Comparison with Quinoline Derivatives ()
The compound N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}quinolin-5-amine (C₁₈H₁₈N₂O, MW 278.35) shares the same furan-cyclopropyl backbone but substitutes cyclopropanamine with a quinoline ring.
Comparison with 1,3,4-Oxadiazole Derivatives ()
Compounds like LMM5 and LMM11 feature 1,3,4-oxadiazole cores instead of furans. For example, LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) includes a furan but pairs it with a sulfamoylbenzamide group.
- Key differences :
- The oxadiazole ring in LMM11 provides hydrogen-bond acceptors and metabolic stability , whereas the target compound’s furan relies on weaker van der Waals interactions.
- The target compound lacks the sulfamoyl group , which in LMM11 may contribute to antifungal activity (as suggested by its experimental use with fluconazole) .
Comparison with Morpholine-Sulfonyl Derivatives ()
The compound N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide (C₂₁H₂₆N₂O₆S, MW 434.5) shares the 2-methylcyclopropyl-furan motif but adds a morpholine-sulfonyl group and a propanamide linker.
- Key differences: The morpholine-sulfonyl group enhances water solubility and hydrogen-bonding capacity, which the target compound lacks.
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